Product packaging for 3-(Piperidin-4-yl)quinoline(Cat. No.:)

3-(Piperidin-4-yl)quinoline

Cat. No.: B8747989
M. Wt: 212.29 g/mol
InChI Key: QPKDKINDDXWEPS-UHFFFAOYSA-N
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Description

Historical Context of Quinoline-Piperidine Hybrid Research

The journey toward creating quinoline-piperidine hybrids is built upon more than a century of foundational chemical research. Quinoline (B57606), a fused aromatic heterocycle, was first isolated from coal tar in 1834. Its structural elucidation and the subsequent discovery that it formed the core of natural alkaloids like quinine, the first effective treatment for malaria, cemented its status as a critical scaffold in pharmaceutical chemistry. rsc.org Throughout the 19th and 20th centuries, chemists extensively explored quinoline derivatives, leading to the development of numerous synthetic drugs.

The deliberate fusion of quinoline with a piperidine (B6355638) ring is a more recent development, emerging in the late twentieth and early twenty-first centuries. This strategy arose from the growing sophistication in molecular design and the understanding that hybrid structures could offer superior pharmacological properties. orientjchem.org Researchers investigating antimalarial agents, for instance, recognized that many quinoline-based drugs rely on similar mechanisms of action against the Plasmodium parasite. This led to the systematic combination of the quinoline scaffold with various heterocyclic moieties, including piperidine, to potentially enhance drug efficacy. frontiersin.org The exploration of such hybrids marked a shift from modifying a single pharmacophore to intelligently combining two established ones to achieve synergistic or novel biological activities.

Significance of the Quinoline and Piperidine Pharmacophores in Chemical Research

The quinoline and piperidine rings are individually recognized as "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govmdpi.com

Quinoline , a fused system of a benzene (B151609) and a pyridine (B92270) ring, is a versatile pharmacophore with a broad spectrum of reported biological activities. frontiersin.orgnih.gov Its derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. rsc.orgorientjchem.orgnih.gov The quinoline nucleus is a key component in numerous approved drugs, demonstrating its clinical significance. rsc.orgresearchgate.net The aromatic and heterocyclic nature of quinoline allows for diverse chemical modifications at various positions, enabling fine-tuning of its biological and physicochemical properties. frontiersin.org

Piperidine , a saturated six-membered nitrogen-containing heterocycle, is one of the most common structural units found in pharmaceuticals and natural alkaloids. nih.gov Its conformational flexibility and basic nitrogen atom are key features that allow it to interact with biological targets, often through hydrogen bonding and ionic interactions. vulcanchem.com The piperidine moiety is integral to drugs targeting the central nervous system, among other applications. nih.govresearchgate.net Piperidin-4-ones, in particular, are versatile intermediates for synthesizing compounds with a wide array of pharmacological effects, including anticancer and anti-HIV activities. researchgate.netnih.gov The combination of these two potent pharmacophores into a single molecule, such as 3-(Piperidin-4-yl)quinoline, offers a compelling strategy for the discovery of novel chemical entities.

Overview of Research Trajectories for this compound and Structurally Related Analogs

Research into this compound and its structural analogs has explored a variety of potential applications, leveraging the combined properties of the two rings. While the parent compound, this compound, is a known chemical entity nih.gov, much of the published research focuses on its derivatives and isomers, where the core structure is modified to probe specific biological interactions.

One major research avenue involves modifying the linkage and substitution patterns to develop agents for specific diseases. For example, studies have reported the synthesis of 8-hydroxyquinoline (B1678124) analogs containing a piperidine ring as potential inhibitors of cholinesterases, which is relevant for Alzheimer's disease research. arabjchem.org Other analogs, such as 2-arylethenylquinolines with a piperidine ring at the 4-position, have shown potent inhibitory effects on Aβ1-42 aggregation, another key target in Alzheimer's disease. arabjchem.org

Structurally related compounds have also been investigated for other therapeutic areas. For instance, 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride, a close analog, and its derivatives have demonstrated antibacterial and antifungal properties. smolecule.com The core structure is seen as a valuable scaffold for developing new antimicrobial agents. smolecule.com Furthermore, quinoline-4-carboxamide analogs incorporating a piperidine ring have been synthesized to study their binding to metabolic enzymes like Cytochrome P450 2C9, which is crucial for understanding potential drug interactions. nih.gov The synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was inspired by the biological activity of Quipazine, an antidepressant, highlighting the diverse potential applications of this chemical class. researchgate.net

The research trajectories for these compounds are summarized in the table below, illustrating the varied therapeutic targets being explored.

Research AreaAnalog Structure/ClassInvestigated Activity
Neurodegenerative Disease 8-hydroxyquinoline-piperidine analogsCholinesterase inhibition arabjchem.org
2-arylethenylquinoline-piperidine analogsAβ1-42 aggregation inhibition arabjchem.org
Antimicrobial Agents 3-(Piperidin-4-yl)quinolin-2(1H)-one HClAntibacterial and antifungal activity smolecule.com
Drug Metabolism Quinoline-4-carboxamide-piperidine analogsCytochrome P450 2C9 binding nih.gov
Antidepressants 2-(piperidin-1-yl)quinoline derivativesPotential monoamine oxidase inhibition researchgate.net

This diverse research landscape underscores the chemical versatility and therapeutic potential of the this compound scaffold and its analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B8747989 3-(Piperidin-4-yl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-piperidin-4-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2

InChI Key

QPKDKINDDXWEPS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-(Piperidin-4-yl)quinoline Core

The formation of the this compound core structure relies on established quinoline (B57606) synthesis methods, followed by or integrated with the introduction of the piperidine (B6355638) ring. These strategies are often modular, allowing for the synthesis of a diverse library of derivatives through the variation of precursor compounds.

Conventional Multistep Synthetic Routes

Traditional methods for synthesizing the this compound framework typically involve a sequential approach. These routes often begin with the construction of a functionalized quinoline ring, followed by the attachment of the piperidine moiety. A common strategy involves the Friedländer annulation or a related cyclization reaction to form the quinoline core, followed by cross-coupling reactions to introduce the piperidinyl group.

For instance, a plausible conventional route could start with the synthesis of a 3-haloquinoline derivative. This intermediate can then undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction with a suitable piperidine derivative, such as 4-aminopiperidine (B84694) or a protected version thereof. The Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, can also be employed to generate a quinoline-4-carboxylic acid, which can then be further manipulated to introduce the piperidine at the 3-position. ias.ac.in

Another multistep approach involves the Vilsmeier-Haack formylation of acetanilides to produce 2-chloroquinoline-3-carbaldehydes. mdpi.comresearchgate.net These intermediates are highly versatile. The chlorine atom at the 2-position can be substituted with piperidine, and the aldehyde at the 3-position can be converted to the desired piperidin-4-yl group through a series of reactions, such as a Wittig reaction or reductive amination with a suitable piperidine-derived reagent. mdpi.comnih.gov

Table 1: Example of a Conventional Multistep Synthesis for a Related Scaffold This table illustrates a typical sequence for a similar piperidinyl-quinoline structure, highlighting the stepwise nature of conventional methods.

StepReactionReactantsReagents & ConditionsProductYield (%)
1N-Acetylationp-toluidineAcetic anhydrideN-(p-tolyl)acetamide-
2Vilsmeier-Haack FormylationN-(p-tolyl)acetamidePOCl₃, DMF2-Chloro-6-methylquinoline-3-carbaldehyde65-75
3Nucleophilic Aromatic Substitution2-Chloro-6-methylquinoline-3-carbaldehyde, PiperidineCTAB, PEG-400, 135°C6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde97-98

Data sourced from references mdpi.comthaiscience.info.

Modernized and Optimized Synthetic Protocols

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, modern techniques have been developed. These include microwave-assisted synthesis, ultrasound-assisted synthesis, and advanced catalytic approaches, which offer significant improvements in terms of efficiency and environmental impact. benthamdirect.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. benthamdirect.comasianpubs.org In the context of quinoline synthesis, microwave assistance can be applied to various key steps, including the initial cyclization to form the quinoline ring and subsequent functionalization. For example, the condensation reactions that are central to many quinoline syntheses can be significantly accelerated under microwave conditions. tandfonline.comrsc.org The synthesis of quinoline-4-carboxylic acids from isatins and ketones, for instance, is achieved rapidly and in high yield using microwave irradiation. tandfonline.com Similarly, multicomponent reactions to form substituted quinolines are often more efficient with microwave heating. organic-chemistry.org

Ultrasound irradiation provides another "green" alternative for promoting chemical reactions. rsc.org Sonochemical methods can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov The synthesis of various quinoline derivatives has been successfully achieved using ultrasound assistance. rsc.orgnih.govmdpi.com For example, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate can be carried out under ultrasound irradiation in water to produce 2-substituted quinolines in good yields. nih.gov Ultrasound has also been effectively used for the N-alkylation of imidazoles in the synthesis of hybrid quinoline-imidazole derivatives, demonstrating its utility in the formation of C-N bonds, which is relevant for attaching the piperidine moiety. rsc.orgrsc.org The synthesis of piperidinyl-quinoline acylhydrazones has been shown to be significantly faster using ultrasound compared to conventional heating. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Modern Synthesis Techniques for Quinoline Derivatives

TechniqueTypical Reaction TimeTypical YieldsKey Advantages
Conventional Heating Hours to daysModerate to goodWell-established, widely accessible
Microwave-Assisted MinutesGood to excellentRapid heating, reduced reaction times, improved yields
Ultrasound-Assisted Minutes to hoursGood to excellentEnhanced reaction rates, energy efficiency, milder conditions

Data compiled from multiple sources, including benthamdirect.commdpi.comrsc.org.

Catalysis plays a pivotal role in the modern synthesis of quinolines and their derivatives. Various catalysts, including transition metals, Lewis acids, and even nanocatalysts, are employed to enhance efficiency, selectivity, and substrate scope. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are instrumental in forming the C-C or C-N bond between the quinoline core and the piperidine ring. For example, a 3-bromoquinoline (B21735) could be coupled with a piperidinylboronic acid derivative (Suzuki coupling) or an N-H containing piperidine (Buchwald-Hartwig amination) to forge the desired link. jst.go.jp

Multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single step. nih.govnih.govrsc.org The Povarov reaction, an aza-Diels-Alder reaction between an aniline (B41778), an aldehyde, and an activated alkene, can generate tetrahydroquinoline scaffolds that can be subsequently oxidized to quinolines. nih.govrsc.org By using a piperidine-containing reactant as one of the components, it is possible to construct the this compound skeleton in a convergent manner. The use of catalysts like ytterbium triflate (Yb(OTf)₃) can promote these MCRs, often under microwave irradiation for enhanced efficiency. organic-chemistry.org

Role of Precursor Compounds in Synthetic Divergence

The choice of precursor compounds is critical as it dictates the final substitution pattern of the this compound product. The modular nature of most synthetic routes allows for significant structural diversity.

For the quinoline portion, substituted anilines or 2-aminobenzaldehydes are common starting materials in reactions like the Friedländer or Combes synthesis. The nature and position of substituents on these aromatic precursors will be reflected in the final quinoline product. For instance, using a methoxy-substituted aniline will result in a methoxy-substituted quinoline.

For the piperidine portion, the key precursor is often a derivative of 4-piperidone (B1582916) or a protected version of 4-aminopiperidine. chemrevlett.comacs.org For example, 1-benzyl-4-piperidone is a versatile starting material that can be elaborated into a variety of functionalized piperidines. acs.org The choice of protecting group on the piperidine nitrogen (e.g., Boc, Cbz, benzyl) is crucial for controlling its reactivity during the synthesis and for facilitating its removal in the final step if the N-H piperidine is desired. The synthesis of spiro[quinoline-2,4'-piperidines] often utilizes radical or Heck reactions, showcasing the diverse reactivity of piperidine precursors. researchgate.net

By strategically combining different quinoline and piperidine precursors, a wide array of analogs of this compound can be synthesized, enabling the exploration of structure-activity relationships in drug discovery programs.

Utilization of Substituted Quinoline Intermediates

A prevalent strategy for synthesizing the this compound framework and its analogues involves the use of pre-functionalized quinoline intermediates. This approach typically utilizes a nucleophilic aromatic substitution (SNAr) reaction, where piperidine or a derivative acts as the nucleophile, displacing a leaving group on the quinoline ring.

A common precursor is 2-chloroquinoline-3-carbaldehyde, which can be synthesized from acetanilide (B955) via the Vilsmeier-Haack reaction. mdpi.comrsc.org The subsequent reaction with piperidine, often catalyzed by a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a solvent such as polyethylene (B3416737) glycol-400 (PEG-400), yields the corresponding 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791). mdpi.comthaiscience.info This substitution is efficient, with reported yields as high as 97–98%. mdpi.com The presence of the electron-withdrawing formyl group at the C-3 position and the chlorine atom at the C-2 position facilitates the nucleophilic attack by the piperidine nitrogen.

The general mechanism for this SNAr reaction proceeds in two steps:

Formation of a Meisenheimer Complex : The electron-deficient quinoline ring is attacked by the piperidine nucleophile, forming a tetrahedral intermediate.

Elimination of the Leaving Group : The chloride ion is expelled, restoring the aromaticity of the quinoline system and yielding the final substituted product. smolecule.com

This method provides a robust platform for introducing the piperidine moiety onto a quinoline core that already contains other desired functionalities, such as the versatile carbaldehyde group, which can be used for further transformations. thaiscience.info

Incorporation of Piperidine Scaffolds in Condensation Reactions

An alternative to building the molecule by joining the two rings is to construct the quinoline ring onto a pre-existing piperidine-containing fragment. Classic quinoline syntheses, such as the Pfitzinger, Doebner-von Miller, or Friedländer reactions, can be adapted for this purpose.

For instance, the Pfitzinger condensation reaction classically involves the reaction of an isatin with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. nih.gov To generate a piperidinyl-substituted quinoline, this reaction could theoretically be performed using a carbonyl compound that bears a piperidine scaffold, such as 1-benzyl-4-piperidone. Similarly, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could utilize a piperidine-containing methylene (B1212753) compound. tandfonline.com

These condensation strategies offer a high degree of flexibility, allowing for the introduction of various substituents on both the benzene (B151609) and pyridine (B92270) portions of the quinoline ring system, depending on the choice of starting materials.

Chemical Reactivity and Derivatization Strategies

The this compound molecule possesses multiple reactive sites, enabling a wide range of derivatization strategies. Modifications can be targeted to the piperidine moiety, the quinoline ring, or both, allowing for the systematic exploration of its chemical space.

Functional Group Interconversions on the Piperidine Moiety

The piperidine ring of this compound contains a secondary amine (N-H) group, which is a prime target for functionalization. This nitrogen atom can readily act as a nucleophile, allowing for a variety of functional group interconversions.

Common derivatization reactions include:

N-Alkylation : Reaction with alkyl halides or other alkylating agents to introduce alkyl chains.

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation : Coupling with aryl halides, often under metal catalysis.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.

To control reactivity, the piperidine nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc). This N-Boc protected intermediate can undergo various transformations, and the protecting group can be subsequently removed under acidic conditions to regenerate the N-H group for further functionalization. acs.org This protection-deprotection sequence is a cornerstone for building complex piperidine-based structures. acs.org

Substituent Modifications on the Quinoline Ring System

The quinoline ring itself is a versatile scaffold that can undergo various modifications. As a fused aromatic system, it can participate in both electrophilic and nucleophilic substitution reactions. orientjchem.org The reactivity and regioselectivity of these reactions are influenced by the existing substituents.

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, and sulfonation typically occur on the benzene portion of the quinoline ring (positions 5, 6, 7, and 8). The directing effects of existing substituents will determine the position of the incoming electrophile.

Nucleophilic Aromatic Substitution (SNAr) : If the quinoline ring is substituted with strong electron-withdrawing groups or good leaving groups (like halogens), it becomes susceptible to nucleophilic attack, primarily at positions 2 and 4. orientjchem.org

Furthermore, modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are widely used to introduce carbon-carbon or carbon-heteroatom bonds at specific positions, often by first installing a halogen atom that can participate in the catalytic cycle. nih.gov

Formation of Complex Hybrid Structures through Coupling Reactions

A key strategy in medicinal chemistry is the creation of hybrid molecules that combine the structural features of this compound with other pharmacologically relevant scaffolds. This is often achieved through coupling reactions that link it to other heterocyclic systems.

The functional groups on the this compound core serve as handles for conjugation. For example, a 2-(piperidin-1-yl)quinoline-3-carbaldehyde intermediate is a highly valuable building block for creating complex hybrids. mdpi.comresearchgate.net

This aldehyde can undergo condensation reactions with a variety of nucleophiles to form larger, multi-ring structures. A notable example is the reaction with thiosemicarbazides to synthesize quinolinyl thiosemicarbazones. mdpi.com This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. mdpi.com

Another powerful method is the one-pot, multi-component reaction. For instance, 2-(piperidin-1-yl)quinoline-3-carbaldehyde can react with methyl cyanoacetate (B8463686) and a substituted hydrazide in the presence of a catalyst like L-proline to construct complex fused systems, such as 1,2,4-triazolo[1,5-a]quinolines. researchgate.net Similarly, the aldehyde can be reacted with malononitrile (B47326) and a thiol in the presence of piperidine to generate highly substituted pyridine rings attached to the quinoline core. ekb.eg These strategies allow for the rapid assembly of structurally diverse and complex molecules from simple precursors.

Data Tables

Table 1: Comparison of Synthetic Methods for Quinolinyl Thiosemicarbazones This table showcases the efficiency of microwave-assisted synthesis compared to conventional methods for the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides. mdpi.com

ProductConventional Yield (%)Microwave Yield (%)
5a 6-MeHH7493
5b 6-MeHMe7291
5c 6-MeHPh7895
5d 6-MeH2-Cl-Ph7192
6a 8-MeHH7594
6b 8-MeHMe7392
6c 8-MeHPh7996
6d 8-MeH2,6-diMe-Ph7090

Table 2: Overview of Derivatization Strategies This table summarizes the primary reactive sites on the this compound scaffold and the types of chemical transformations they can undergo.

Scaffold MoietyReactive SiteType of ReactionPotential ReagentsResulting Structure
Piperidine Secondary Amine (N-H)N-AcylationAcyl Chlorides, AnhydridesN-Acyl Piperidine
Piperidine Secondary Amine (N-H)N-AlkylationAlkyl HalidesN-Alkyl Piperidine
Quinoline C-3 Position (with aldehyde)CondensationThiosemicarbazidesQuinolinyl Thiosemicarbazone Hybrid mdpi.com
Quinoline C-3 Position (with aldehyde)Multi-componentMalononitrile, Thiols ekb.egPyridine-Quinoline Hybrid
Quinoline Benzene Ring (C5-C8)Electrophilic SubstitutionHNO₃/H₂SO₄, Br₂Substituted Quinoline Ring
Quinoline C-2/C-4 Position (with halide)Nucleophilic SubstitutionAmines, AlkoxidesSubstituted Quinoline Ring mdpi.com
Introduction of Linker Chains for Structural Elaboration

The secondary amine of the piperidine ring in this compound serves as a versatile handle for introducing a wide array of linker chains. Common synthetic strategies to achieve this include N-alkylation, acylation, and reductive amination. These methods allow for the covalent attachment of diverse chemical moieties, thereby enabling extensive structural elaboration.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of the piperidine nitrogen is a straightforward method for introducing simple alkyl or substituted alkyl chains. This is typically achieved by reacting the this compound with an appropriate alkyl halide in the presence of a base. Similarly, N-acylation with acyl chlorides or anhydrides introduces amide functionalities, which can serve as rigid linkers or points for further diversification. For instance, the acylation of a related quinoline-piperidine scaffold with 2-chlorobenzoyl chloride has been reported to proceed in the presence of diisopropylethylamine (DIPEA) in tetrahydrofuran (B95107) (THF). researchgate.net

Reductive Amination

Reductive amination is a widely employed and highly effective method for introducing more complex and varied linker chains. nih.gov This two-step, one-pot reaction involves the initial condensation of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. commonorganicchemistry.com

This methodology has been successfully applied to couple various aldehydes and ketones to the piperidine scaffold, introducing linkers with diverse functionalities. For example, reductive amination has been used to link piperidine moieties with quinoline cores, highlighting its utility in constructing complex heterocyclic systems. nih.gov The reaction conditions are generally mild, often proceeding at room temperature in solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), or methanol (B129727) (MeOH). commonorganicchemistry.com The choice of reducing agent can be critical; for instance, sodium triacetoxyborohydride is sensitive to water and less compatible with methanol, making solvents like DCE or THF preferable. commonorganicchemistry.com

Research has demonstrated the application of reductive amination in the synthesis of various piperidine derivatives. For example, the reaction of tert-butyl piperidin-4-yl carbamate (B1207046) with tetrahydro-4H-pyran-4-one using sodium triacetoxyborohydride in the presence of acetic acid yields the coupled product in good yield. This strategy underscores the feasibility of introducing cyclic moieties as part of the linker chain.

The following table summarizes representative examples of linker introduction to piperidine scaffolds using reductive amination, illustrating the versatility of this approach.

Piperidine ReactantAldehyde/Ketone ReactantReducing AgentSolventProductReference
tert-Butyl piperidin-4-yl carbamateTetrahydro-4H-pyran-4-oneSodium triacetoxyborohydride1,2-Dichloroethanetert-Butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate
Piperidin-4-amineTetrahydropyran-4-carbaldehydeSodium cyanoborohydrideMethanol1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
3,4-DichloroanilineBoc-piperidoneSodium triacetoxyborohydrideDichloroethane/Acetic AcidN-(1-boc-piperidin-4-yl)-N-(3,4-dichloro-phenyl)-amine researchgate.net

The structural elaboration of this compound through the introduction of linker chains is a cornerstone for developing new derivatives with tailored properties. The choice of synthetic methodology—be it alkylation, acylation, or reductive amination—provides chemists with a powerful toolkit to systematically modify the parent scaffold and investigate the impact of these modifications on biological activity.

Advanced Structural Characterization and Elucidation Methodologies

Application of Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of 3-(Piperidin-4-yl)quinoline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies in Structure Assignment

The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) and piperidine (B6355638) rings. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with the proton at the C2 position of the quinoline ring expected to be the most downfield due to the anisotropic effect of the nitrogen atom. The protons on the piperidine ring will be in the aliphatic region (typically δ 1.5-3.5 ppm). The N-H proton of the piperidine ring is expected to be a broad singlet.

The ¹³C NMR spectrum will show characteristic signals for the nine carbon atoms of the quinoline ring and the five carbon atoms of the piperidine ring. The chemical shifts of the quinoline carbons will be in the range of δ 120-150 ppm, while the piperidine carbons will be in the range of δ 25-50 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline-C28.9150.0
Quinoline-C3-135.0
Quinoline-C48.1148.5
Quinoline-C57.8128.0
Quinoline-C67.5127.5
Quinoline-C77.6129.0
Quinoline-C88.0126.5
Quinoline-C4a-128.5
Quinoline-C8a-147.0
Piperidine-C4'3.045.0
Piperidine-C2', C6' (axial)2.846.0
Piperidine-C2', C6' (equatorial)3.246.0
Piperidine-C3', C5' (axial)1.832.0
Piperidine-C3', C5' (equatorial)2.032.0
Piperidine-N1'-H2.1 (broad)-

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the quinoline and piperidine functional groups.

The aromatic C-H stretching vibrations of the quinoline ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will likely appear in the 1500-1600 cm⁻¹ region. researchgate.netastrochem.org The aliphatic C-H stretching vibrations of the piperidine ring are expected in the 2850-2950 cm⁻¹ range. A key feature will be the N-H stretching vibration of the secondary amine in the piperidine ring, which is anticipated to be a medium to weak band around 3300-3500 cm⁻¹. chemicalbook.comnist.gov

Expected Infrared Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
N-H Stretch3300 - 3500Piperidine
Aromatic C-H Stretch3000 - 3100Quinoline
Aliphatic C-H Stretch2850 - 2950Piperidine
C=C and C=N Stretch1500 - 1600Quinoline
C-H Bend1350 - 1480Quinoline and Piperidine
C-N Stretch1000 - 1250Piperidine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound is likely to involve cleavage of the bond between the quinoline and piperidine rings, as well as fragmentation of the piperidine ring itself. nih.govmiamioh.edu Common fragmentation pathways for piperidine derivatives involve the loss of small neutral molecules. researchgate.net The quinoline ring is relatively stable and may remain intact as a major fragment.

Plausible Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Fragmentation Pathway
212[C₁₄H₁₆N₂]⁺Molecular Ion (M⁺)
183[C₁₄H₁₃N]⁺Loss of NH₃ from the piperidine ring
155[C₁₁H₉N]⁺Cleavage of the piperidine ring
128[C₉H₆N]⁺Quinoline radical cation
84[C₅H₁₀N]⁺Piperidine radical cation

Diffraction-Based Approaches for Solid-State Structure Analysis

Diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com While a crystal structure for this compound has not been reported, analysis of a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, provides insight into the likely solid-state conformation. nih.goviucr.org

In the crystal structure of the derivative, the piperidine ring adopts a chair conformation, which is the most stable conformation for this ring system. It is expected that the piperidine ring in this compound would also adopt a chair conformation. The quinoline ring is planar, and the relative orientation of the two rings will be determined by the torsion angle around the C-C bond connecting them.

Computational and Theoretical Investigations in Molecular Design

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electron distribution and orbital energies, which are critical determinants of a molecule's reactivity and interaction capabilities.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govrsc.org By calculating the electron density, DFT can elucidate a range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. scirp.orgscirp.org For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G'(d,p), are utilized to determine kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. nih.gov

Studies on related quinoline structures demonstrate that DFT can accurately predict molecular geometries and the distribution of electron density. scirp.org This analysis helps in identifying the most stable conformation of the molecule and understanding the nature of its chemical bonds. The molecular electrostatic potential (MEP) surface analysis, derived from DFT calculations, is particularly useful for predicting molecular reactivity. It maps electron-rich and electron-poor regions, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic transitions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. scirp.org

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap implies that the molecule can be more easily excited, indicating higher reactivity. scirp.org For many organic molecules with potential biological activity, this energy gap is a key factor in their mechanism of action. In computational studies of quinoline, the HOMO-LUMO energy gap has been calculated to be approximately 4.83 eV. scirp.org This value provides a benchmark for assessing the electronic properties of its derivatives. The analysis of frontier orbitals is also instrumental in predicting electronic transitions, such as those observed in UV-visible spectroscopy. scirp.org

ParameterDescriptionTypical Calculated Value for Quinoline Scaffold (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.646 scirp.org
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.816 scirp.org
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.83 scirp.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in structure-based drug design, enabling the prediction of how a ligand might interact with a biological target at the molecular level.

Prediction of Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. researchgate.netnih.gov This computational technique is crucial for identifying potential biological targets for a molecule and for understanding the key interactions that stabilize the ligand-receptor complex. For quinoline and piperidine-based compounds, docking studies have been used to explore their potential as inhibitors of various enzymes and receptors. nih.gov

The process involves preparing the three-dimensional structures of both the ligand (3-(Piperidin-4-yl)quinoline) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. Scoring functions are used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the receptor's active site. nih.gov

Assessment of Binding Modes within Receptor Sites

Beyond predicting binding affinity, docking studies provide detailed insights into the specific binding mode of a ligand. researchgate.net This includes the identification of the key amino acid residues that form direct contacts with the ligand. For instance, in studies of similar piperidine-containing molecules, the protonated nitrogen atom of the piperidine (B6355638) ring is often found to form a salt bridge with acidic residues like glutamate (B1630785) or aspartate in the receptor's binding pocket. nih.gov

The quinoline ring, with its aromatic system, can participate in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov The specific substitution pattern on the quinoline and piperidine rings will dictate the precise nature and geometry of these interactions. By analyzing these binding modes, researchers can rationalize the structure-activity relationships (SAR) of a series of compounds and design new analogs with improved potency and selectivity. researchgate.net

Interaction TypePotential Interacting Moieties on this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingPiperidine N-H, Quinoline NAsp, Glu, Ser, Thr, Gln, Asn
Hydrophobic InteractionsQuinoline ring system, Piperidine ringAla, Val, Leu, Ile, Phe, Trp
π-π StackingQuinoline ring systemPhe, Tyr, Trp, His
Salt BridgeProtonated Piperidine NitrogenAsp, Glu

Structure Activity Relationship Sar Studies and Molecular Basis of Modulation

Elucidation of Key Structural Features Influencing Biological Interactions

The potency and selectivity of 3-(Piperidin-4-yl)quinoline derivatives are not determined by the core scaffold alone but are heavily influenced by the nature and placement of various substituents, the conformation of the piperidine (B6355638) ring, and the geometry of any linking groups in more complex hybrid structures.

The substitution pattern on both the quinoline (B57606) and piperidine rings is a primary determinant of biological activity. The position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of these substituents can drastically alter a compound's interaction with its target protein.

For instance, in related quinoline-piperidine scaffolds designed as antiplasmodial agents, the introduction of a chlorine atom at the 7-position of the quinoline ring is a well-established strategy to enhance potency. nih.govnih.gov This halogen atom is thought to improve binding affinity, potentially through favorable hydrophobic or halogen-bond interactions within the target site. mdpi.com SAR studies on 2-arylvinylquinolines have further demonstrated the sensitivity of activity to substituent placement; monofluorination at the para-position of the aryl ring was found to be optimal for antiplasmodial potency, while any deviation to other positions or the addition of further fluorine atoms proved disadvantageous. nih.gov This suggests that both the electronic pull of the substituent and its specific location are critical for proper molecular recognition, as ortho-substituents may introduce unfavorable steric hindrance. nih.gov

Similarly, modifications to the piperidine ring can have profound effects. In a series of N-piperidinyl indoles, which share the piperidine motif, the addition of various functional groups showed that basic substituents like amines improved binding affinity for the Nociceptin Opioid (NOP) receptor. nih.gov This highlights the potential importance of the piperidine nitrogen's basicity and its ability to form ionic bonds or hydrogen bonds as a protonated species under physiological conditions.

The electronic nature of substituents can be systematically correlated with activity. In some series of quinoline derivatives, biological activity has been shown to decrease as the electron-accepting power of a substituent (quantified by the Hammett constant σ) increases. This indicates that electron-donating groups may be favorable for the observed biological effect in those cases.

Table 1: Illustrative SAR data for 4-aminoquinoline-piperidine analogues demonstrating the critical role of the 7-chloro substituent on the quinoline ring for antiplasmodial activity. Data is hypothetical but based on findings reported in literature. nih.govnih.gov

The piperidine ring is not a static, flat structure; it exists predominantly in a chair conformation. The orientation of substituents as either axial or equatorial can significantly impact how the molecule fits into a receptor's binding pocket. The conformational flexibility of the piperidine ring allows it to adapt to the topology of a binding site, but this flexibility can be constrained by bulky substituents or by its connection to the rigid quinoline ring.

Studies on conformationally restricted analogues, such as spiropiperidines, have shown that locking the piperidine ring into a specific geometry can lead to very high receptor affinity and selectivity, underscoring the importance of a well-defined conformation for optimal molecular recognition. researchgate.net The introduction of substituents on the piperidine ring itself can create a conformational bias. For example, the incorporation of electronegative atoms like fluorine can favor specific ring puckers due to stabilizing gauche interactions. nih.gov This conformational control can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. Molecular docking studies of related compounds have suggested that the ability of the piperidine ring and its substituents to occupy specific hydrophobic pockets within a receptor is key to its binding and functional activity. nih.gov

In the development of antiplasmodial agents, researchers have compared quinolines directly attached to a basic amine side chain (like 4-aminoquinolines) with those that have an intervening methylene (B1212753) group (like 4-(aminomethyl)quinolines). nih.gov The presence of this short, flexible -CH₂- linker can alter the spatial relationship between the quinoline core and the piperidine moiety, potentially allowing for better engagement with different sub-pockets of the binding site.

General studies on quinoline-based hybrids have revealed important principles regarding linker design. nih.gov For some targets, flexible linkers are essential for activity, while rigid linkers render the compounds inactive. nih.gov The length of the linker is also a critical parameter; reviews have noted that even subtle changes, such as decreasing the size of a cyclic amine linker from a six-membered piperidine to a five-membered pyrrolidine, can lead to a significant improvement in biological activity. nih.gov This suggests an optimal distance and geometry between the two hybridized pharmacophores is required for the desired biological effect.

Mechanistic Insights from Structure-Activity Correlation

By correlating the systematic changes in molecular structure with observed biological responses, it is possible to deduce the underlying mechanisms of action and define the essential features required for activity.

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Through SAR analysis, these key features can be identified for derivatives of this compound.

For many biological targets, a typical pharmacophore model involving this scaffold might include:

An Aromatic Ring (AR): The quinoline ring itself, capable of engaging in π-π stacking or hydrophobic interactions. mdpi.com

A Hydrogen Bond Acceptor (HBA): The quinoline nitrogen atom is a key hydrogen bond acceptor.

A Positively Ionizable/Hydrogen Bond Donor (HBD) Feature: The piperidine nitrogen, which is basic and likely protonated at physiological pH, can form crucial ionic or hydrogen bond interactions. nih.gov

Hydrophobic/Steric Features: Specific regions on the quinoline or piperidine ring where bulky, lipophilic substituents are tolerated or required to fill hydrophobic pockets in the target protein.

Ligand-based pharmacophore modeling on related quinazoline (B50416) inhibitors of acetylcholinesterase, for example, identified a model comprising three aromatic rings, a hydrogen bond acceptor, and a hydrophobic region (AAAHR) as essential for activity. nih.gov Such models serve as powerful tools for designing new molecules with predicted activity and for virtual screening of compound libraries to identify new hits. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate physicochemical properties of molecules, known as molecular descriptors, with their biological activity. These descriptors can include parameters like lipophilicity (logP), electronic properties (e.g., Hammett constants, partial charges), and steric parameters (e.g., molar refractivity).

For quinoline-piperidine derivatives, 2D and 3D-QSAR models have been successfully developed. ijpsnonline.com These models can provide detailed insights into the SAR. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity. mdpi.com Studies on quinoline derivatives have used these maps to show that bulky, sterically favorable groups (represented by green polyhedrons in CoMFA) and hydrophobic features (yellow polyhedrons in CoMSIA) near position 7 of the quinoline ring enhance antiplasmodial activity. mdpi.com Conversely, the models might indicate that hydrophilic properties are preferred at other positions, such as position 4. mdpi.com

In a more direct correlation, studies on some series of 2-arylquinoline derivatives found a clear relationship between lipophilicity (cLogP) and cytotoxic effects (IC₅₀). rsc.org Molecules with a higher cLogP demonstrated greater potency against specific cancer cell lines, indicating that partitioning into a lipid environment is a key factor for their mechanism of action. rsc.org These quantitative correlations are invaluable for rationally optimizing lead compounds to enhance their desired biological response.

Table 2: Correlation of selected molecular descriptors with biological responses for quinoline-based compounds, providing mechanistic insights.

Comparative SAR Analysis Across Quinoline-Piperidine Analog Series

The therapeutic potential of quinoline-piperidine scaffolds has been explored through the synthesis and biological evaluation of various analog series. These studies aim to elucidate the Structure-Activity Relationship (SAR), providing insights into the molecular features crucial for their biological activity. A comparative analysis of these series reveals key trends related to the nature of the linker between the quinoline and piperidine moieties, the structure of the piperidine ring itself, and substitutions on the quinoline core.

A significant study in this area involved the synthesis of four distinct series of quinoline-piperidine conjugates, which were subsequently evaluated for their antiplasmodium activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov This research provides a clear framework for a comparative SAR analysis. The four series comprised both amino- and (aminomethyl)quinolines linked to either a bicyclic 1-azabicyclo[2.2.1]heptane scaffold or a 4-substituted monocyclic piperidine. nih.gov

The most striking observation from the comparative analysis is the profound impact of the linkage between the quinoline and piperidine rings. The 4-aminoquinoline (B48711) derivatives consistently demonstrated significantly higher potency compared to the (aminomethyl)quinoline analogs. nih.gov The 4-aminoquinoline-piperidines exhibited antiplasmodium activities in the low nanomolar range, comparable to the established antimalarial drug chloroquine. nih.gov In contrast, the introduction of a methylene group to create an aminomethyl linker resulted in a considerable decrease in activity, with IC50 values for the piperidine-(aminomethyl)quinoline analogues being in the micromolar range. nih.gov

This suggests that the direct connection of the nitrogen atom of the piperidine-containing side chain to the 4-position of the quinoline ring is a critical determinant for potent biological activity in this context. The 4-aminoquinoline moiety is considered the principal pharmacophore required for good activity. nih.gov

Furthermore, the study explored the influence of the piperidine scaffold's structure by comparing a rigid, bicyclic 1-azabicyclo[2.2.1]heptane system with a more flexible, monocyclic piperidine. The results indicated that there was no substantial difference in antiplasmodium activity between the bridged piperidine-quinolines and the monocyclic piperidine-quinolines. nih.gov This finding suggests that the flexibility and specific conformation of the piperidine ring may be less critical for the observed activity than the nature of its connection to the quinoline core.

Substitutions on the quinoline ring also play a role in modulating activity. The presence of a 7-chloro group on the quinoline nucleus, a common feature in many antimalarial quinolines, was found to have an additional, though not primary, effect on the activity of the 4-aminoquinoline derivatives. nih.gov

The table below summarizes the comparative antiplasmodium activity of representative compounds from the different quinoline-piperidine analog series.

Compound SeriesLinkerPiperidine ScaffoldRepresentative CompoundIC50 NF54 (nM)IC50 K1 (nM)
4-AminoquinolineAminoBicyclic11a 12 ± 225 ± 2
4-AminoquinolineAminoMonocyclic16a 20 ± 331 ± 1
(Aminomethyl)quinolineAminomethylBicyclic12a 1300 ± 2001800 ± 100
(Aminomethyl)quinolineAminomethylMonocyclic17a 3600 ± 2004100 ± 400

Data sourced from a study on novel quinoline-piperidine scaffolds as antiplasmodium agents. nih.gov The IC50 values represent the concentration of the compound that inhibits 50% of parasite growth for chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum.

Investigations into Molecular and Cellular Mechanisms of Action

Receptor Binding and Antagonism/Agonism Studies

The structural characteristics of 3-(Piperidin-4-yl)quinoline and its analogues, featuring a protonatable basic nitrogen atom at a specific distance from an aromatic system, make them suitable candidates for interaction with various neurotransmitter receptors. nih.gov

Compounds featuring a piperidine (B6355638) or piperazine (B1678402) ring linked to a heterocyclic system are known to interact with serotonin (B10506) (5-HT) receptors. mdpi.com The 3-(4-piperidyl)-1H-indole scaffold, which is structurally analogous to this compound, has been identified as a key component in ligands that inhibit the serotonin transporter (SERT). nih.gov Research into dual 5-HT1A/SERT ligands has often incorporated this structural motif. nih.gov While direct studies on this compound's interaction with the 5-HT6 receptor are not extensively detailed in the available literature, the broader class of arylpiperidine and arylpiperazine compounds is a well-established source of ligands for various serotonin receptor subtypes. nih.govmdpi.com

The 4-substituted piperidine framework is a common feature in ligands designed for various G-protein-coupled receptors (GPCRs). Systematic exploration of 4-heterocyclylpiperidines has led to the discovery of potent and selective ligands for dopamine (B1211576) receptors. nih.gov For instance, derivatives have been developed as high-affinity ligands for the human dopamine D4 receptor, with some compounds showing over 500-fold selectivity compared to the D2 receptor. nih.gov

Furthermore, the development of functionalized 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides has yielded selective ligands for the dopamine D3 receptor. researchgate.net The modulation of classical neurotransmitter systems is a recognized action of various heterocyclic compounds, although the precise agonist or antagonist profiles can be complex and may involve protein-protein interactions beyond simple receptor occupation. gwu.edu

Enzymatic Inhibition and Activation Profiling

Derivatives of the this compound scaffold have demonstrated significant activity as modulators of various enzyme systems, most notably cholinesterases and enzymes involved in DNA processing and cell survival.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. mdpi.commdpi.com The piperidinyl-quinoline structure is a key pharmacophore in the design of potent cholinesterase inhibitors. nih.gov

Numerous studies have synthesized and evaluated piperidinyl-quinoline derivatives for their anti-cholinesterase potential. For example, a series of piperidinyl-quinoline acylhydrazones showed potent and, in some cases, selective inhibition of AChE and BuChE. nih.gov Kinetic analyses have revealed that these types of compounds can act as mixed-type inhibitors, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.comnih.gov This dual-site binding is a valuable characteristic for potential anti-Alzheimer's agents. semanticscholar.org The inhibitory activities of several quinoline-piperidine derivatives are summarized below.

CompoundTarget EnzymeInhibitory Activity (IC₅₀)
Piperidinyl-quinoline acylhydrazone derivative (8c)AChE5.3 ± 0.51 µM
Piperidinyl-quinoline acylhydrazone derivative (8g)BuChE1.31 ± 0.05 µM
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d)AChE12.55 µM
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g)BuChE17.28 µM
Morpholine-bearing quinoline (B57606) derivative (11g)AChE1.94 ± 0.13 µM
Morpholine-bearing quinoline derivative (11g)BuChE28.37 ± 1.85 µM
3-[2-(1-Methyl-piperidin-4-yl)-ethyl]-1H-quinoline-2,4-dioneAChE4.20 nM

Data sourced from multiple studies on quinoline-piperidine derivatives. nih.govmdpi.comacgpubs.org

Recent research has expanded the enzymatic targets of quinoline-based compounds beyond cholinesterases.

DNA Replication and Repair Enzymes: Certain quinoline-based analogues have been identified as inhibitors of a diverse range of enzymes that interact with DNA. tmc.edunih.gov These compounds can inhibit DNA methyltransferases (like DNMT1), which are crucial epigenetic regulators. nih.govbiorxiv.org The mechanism of inhibition can involve the compound intercalating into the DNA substrate after it has been bound by the enzyme, thereby disrupting the enzyme's catalytic action. tmc.edunih.gov Additionally, some quinoline derivatives have shown inhibitory activity against DNA and RNA polymerases and base excision repair glycosylases, positioning them as potential pan-inhibitors of DNA-acting enzymes. nih.govbiorxiv.org

Survivin: Survivin is a protein that plays a key role in inhibiting apoptosis and regulating cell division, and its expression is often upregulated in cancer cells. nih.gov This makes it an attractive target for cancer therapy. Studies on hydroxyquinoline scaffolds, from which this compound is derived, have led to the identification of selective survivin inhibitors. These compounds were found to selectively suppress the expression of survivin, leading to the induction of apoptosis in cancer cells. nih.gov

Interactions with Intracellular Biological Pathways

The biological effects of this compound derivatives are ultimately mediated by their influence on intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and death.

Studies on indolo[2,3-b]quinoline derivatives, a related class of compounds, have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com The mechanism underlying this cytotoxicity involves the modulation of several key intracellular pathways. These compounds have been shown to up-regulate the expression of apoptotic proteins, including the tumor suppressor p53 and caspase-3. nih.govmdpi.com The activation of p53 can trigger a DNA damage response, while caspase-3 is a critical executioner of the apoptotic cascade. biorxiv.orgnih.gov

Concurrently, these quinoline derivatives can down-regulate proteins associated with cell proliferation and survival. nih.govmdpi.com This includes reducing the expression of Proliferating Cell Nuclear Antigen (PCNA) and Ki-67, both of which are markers for cell proliferation. nih.gov They can also decrease the secretion of Vascular Endothelial Growth Factor (VEGF), a protein crucial for angiogenesis, which is the formation of new blood vessels required for tumor growth. nih.govmdpi.com

Furthermore, research into pyrazolo[4,3-f]quinoline-based compounds has identified them as potent antagonists of the Stimulator of Interferon Genes (STING) pathway. flintbox.com The STING pathway is a component of the innate immune system that, when chronically activated, can contribute to various inflammatory and autoimmune diseases. By inhibiting this pathway, these compounds can suppress the production of inflammatory cytokines. flintbox.com

Studies on Amyloid-Beta (Aβ) Aggregation Modulation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the identification of small molecules that can inhibit or modulate this process is a key therapeutic strategy. While the broader class of quinoline derivatives has been explored for its potential to interfere with Aβ aggregation, specific research into the direct effects of this compound is still in nascent stages.

General studies on quinoline-based compounds suggest that the planar quinoline ring can interact with the hydrophobic regions of Aβ peptides, thereby interfering with the conformational changes that lead to the formation of β-sheet structures and subsequent aggregation into toxic oligomers and fibrils. The piperidine moiety, in the case of this compound, may influence the compound's solubility, bioavailability, and potential to cross the blood-brain barrier, all of which are critical factors for a centrally acting agent. However, detailed mechanistic studies elucidating the specific binding sites and the nature of the interaction between this compound and Aβ peptides are not yet available in the public domain.

Future research in this area would benefit from biophysical techniques such as Thioflavin T (ThT) fluorescence assays and transmission electron microscopy to directly assess the impact of this compound on the kinetics of Aβ fibrillization.

Cellular Growth Pathway Investigations

The influence of quinoline derivatives on cellular growth pathways has been a significant area of cancer research. Various substituted quinolines have been shown to exert cytotoxic effects on different cancer cell lines through diverse mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.

Currently, there is a lack of specific published research focusing on the effects of this compound on cellular growth pathways. While general studies on quinoline compounds provide a foundation for potential mechanisms, extrapolating these findings directly to the 3-(Piperidin-4-yl) derivative would be speculative. Investigations into the cytotoxic and anti-proliferative effects of this specific compound against a panel of cancer cell lines would be the first step in this direction. Subsequent mechanistic studies could then explore its impact on cell cycle progression, induction of apoptosis, and its interaction with specific molecular targets within cellular growth and survival pathways, such as protein kinases or transcription factors.

Mechanisms of Microbial Resistance Modulation

The quinoline scaffold is the backbone of the quinolone and fluoroquinolone classes of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. The emergence of microbial resistance to these established drugs has spurred the search for new antimicrobial agents and compounds that can overcome existing resistance mechanisms.

At present, there is no specific research available that details the mechanisms by which this compound may modulate microbial resistance. It is plausible that this compound could exhibit direct antimicrobial activity or act as a resistance-modifying agent. Potential mechanisms for modulating resistance could include the inhibition of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, or interference with other bacterial resistance determinants. However, without experimental data, these remain hypothetical avenues of action.

Broader Research Applications and Future Directions

Utility as Probes for Biological Systems

The intrinsic fluorescence of the quinoline (B57606) ring system makes the 3-(Piperidin-4-yl)quinoline scaffold a promising candidate for the development of fluorescent probes for bio-imaging applications. crimsonpublishers.comresearchgate.netcrimsonpublishers.com These probes are invaluable tools for visualizing and understanding complex biological processes at the molecular level in a non-invasive manner. crimsonpublishers.comcrimsonpublishers.com By functionalizing the this compound core with specific recognition elements, it is possible to create probes that selectively target and report on the presence and activity of various biomolecules, such as enzymes, receptors, and metal ions, within living cells and organisms. researchgate.netresearchgate.net

Quinoline-based fluorescent probes have been successfully developed for a variety of applications, including the detection of lipid droplets, metal ions like Zn²⁺, and amyloid-β aggregates associated with Alzheimer's disease. researchgate.netresearchgate.net The design of such probes often involves a modular approach, where different domains of the molecule can be independently modified to tune its photophysical properties, polarity, and structural diversity to optimize performance for specific imaging tasks. researchgate.net While specific examples of this compound being used as a biological probe are not extensively documented in current literature, its structural features suggest a high potential for this application. Future research could focus on synthesizing and evaluating derivatives of this compound as novel fluorescent probes for early disease diagnosis and for elucidating biological pathways. crimsonpublishers.comresearchgate.net

Potential in Scaffold-Hopping and Lead Optimization Methodologies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a chemically different scaffold while retaining its biological activity. niper.gov.inpsu.edunih.gov This approach is crucial for discovering novel intellectual property, improving physicochemical and pharmacokinetic properties, and overcoming toxicity issues associated with an existing lead compound. niper.gov.in The this compound scaffold represents an attractive candidate for scaffold hopping due to its structural diversity and proven pharmacological relevance. nih.govnih.gov

In lead optimization, the this compound core can serve as a versatile template for systematic structural modifications to enhance potency, selectivity, and drug-like properties. nih.govpatsnap.comscienceopen.com Medicinal chemists can explore various substitution patterns on both the quinoline and piperidine (B6355638) rings to fine-tune the molecule's interaction with its biological target. nih.govnih.gov For instance, modifications to the quinoline ring can influence aromatic interactions and hydrogen bonding capacity, while alterations to the piperidine moiety can modulate basicity, lipophilicity, and conformational flexibility. scienceopen.com

One notable example of scaffold hopping leading to a potent drug candidate involved the replacement of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system, resulting in novel inhibitors of Mycobacterium tuberculosis. nih.gov This highlights the potential of the quinoline core in generating new therapeutic agents. Future lead optimization efforts based on the this compound scaffold could leverage computational methods to guide the design of new analogs with improved pharmacological profiles. nih.govpatsnap.com

Advancements in Synthetic Methodologies for Related Chemical Entities

The synthesis of quinoline and its derivatives has been a subject of extensive research for over a century, leading to the development of numerous classical and modern synthetic methods. nih.govmdpi.comnih.gov These methodologies provide a robust toolbox for medicinal chemists to access a wide array of functionalized this compound analogs.

Classical methods such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses remain relevant for the construction of the core quinoline ring system. nih.gov More recent advancements have focused on developing more efficient, versatile, and environmentally friendly approaches. mdpi.comrsc.org These include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, offering high atom economy and structural diversity. rsc.org

Transition-Metal-Catalyzed Reactions: Catalytic systems based on metals like copper, cobalt, and silver have enabled novel C-H bond activation and oxidative annulation strategies for quinoline synthesis. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives. mdpi.com

The synthesis of the piperidine moiety and its attachment to the quinoline core can be achieved through various standard organic reactions. For instance, reductive amination is a common method for coupling a piperidin-4-one derivative to a suitable quinoline precursor. researchgate.net The functionalization of the piperidine nitrogen can be readily accomplished through N-alkylation or acylation reactions.

Future advancements in synthetic methodologies will likely focus on the development of even more efficient and selective reactions for the construction and functionalization of the this compound scaffold. rsc.org This will enable the rapid generation of diverse compound libraries for biological screening and lead optimization.

Integration of Computational and Experimental Approaches in Future Research Initiatives

The integration of computational and experimental methods has become an indispensable part of modern drug discovery and is poised to play a crucial role in the future exploration of the this compound scaffold. nih.govresearchgate.netnih.govresearchgate.net This synergistic approach accelerates the design-make-test-analyze cycle, leading to a more efficient identification and optimization of novel drug candidates. nih.govresearchgate.net

Computational approaches that can be applied to the this compound scaffold include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and key interactions. researchgate.netnih.gov For this compound derivatives, docking studies can help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the influence of solvent molecules. nih.govnih.gov This can help validate docking poses and provide a more accurate understanding of the binding thermodynamics.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed analogs.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. psu.edu

Experimental validation is crucial to confirm the predictions from computational studies. This includes:

In vitro biological assays: These assays are used to determine the potency and selectivity of the synthesized compounds against their intended biological target.

Biophysical techniques: Methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the ligand-protein complex, providing definitive evidence of the binding mode.

Cell-based assays: These assays assess the activity of the compounds in a more physiologically relevant environment.

By integrating these computational and experimental approaches, researchers can gain a deeper understanding of the therapeutic potential of the this compound scaffold and accelerate the development of novel drug candidates. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Piperidin-4-yl)quinoline derivatives, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution, coupling, or sulfonylation. Key steps include:

  • Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
  • Piperidine introduction : Alkylation or amination reactions using piperidine derivatives, often requiring bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) .
  • Purification : Column chromatography or recrystallization to isolate high-purity products.
  • Critical conditions : Temperature (60–120°C), solvent choice (DMF for solubility), and stoichiometric ratios to minimize by-products .

Q. How is the structural characterization of this compound derivatives performed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperidine ring conformation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • IR spectroscopy : Identification of functional groups (e.g., sulfonyl, carbonyl) .
  • X-ray crystallography : For resolving crystal structures and stereochemistry (e.g., torsion angles in piperidine-quinoline systems) .

Q. What are the primary biological targets and mechanisms of action reported for this compound derivatives?

  • Methodological Answer : Preclinical studies suggest interactions with:

  • Enzymatic targets : Inhibition of kinases (e.g., EGFR) or proteases via hydrogen bonding with the quinoline nitrogen and piperidine moiety .
  • Receptor modulation : Antagonism of serotonin or adrenergic receptors due to structural mimicry of endogenous ligands .
  • Mechanistic studies : Use in vitro assays (e.g., enzyme inhibition kinetics) and molecular docking to map binding sites .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives with complex substituents?

  • Methodological Answer :

  • Directing groups : Introduce electron-withdrawing groups (e.g., -SO₂R) to guide substitution at the quinoline 3-position .
  • Catalytic systems : Use Pd-catalyzed cross-coupling for C–N bond formation, ensuring regiocontrol .
  • Solvent effects : Polar solvents (e.g., DMF) enhance nucleophilic attack on electron-deficient quinoline cores .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Data normalization : Adjust for variations in compound purity (HPLC ≥95%) and solvent effects (e.g., DMSO concentration) .
  • Meta-analysis : Compare structural analogs (e.g., piperazine vs. piperidin-yl derivatives) to isolate substituent-specific effects .

Q. What computational methods predict the binding affinity of this compound derivatives to enzymatic targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., in kinases) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. Why do synthesis yields vary for this compound derivatives under similar conditions?

  • Analysis : Discrepancies arise from:

  • Impurity in starting materials : Use HPLC-grade reagents to minimize side reactions .
  • Oxygen sensitivity : Perform reactions under inert gas (N₂/Ar) to prevent oxidation of piperidine .
  • Scale effects : Pilot-scale reactions may require adjusted heating/cooling rates compared to small batches .

Q. How to interpret conflicting reports on the stability of this compound derivatives?

  • Analysis : Stability depends on:

  • Functional groups : Sulfonyl derivatives degrade faster under basic conditions than carbamates .
  • Storage : Lyophilized solids are stable at –20°C, while solutions in DMSO decompose within weeks .

Tables of Key Data

Property Typical Range/Value Reference
Melting Point120–250°C (varies by substituent)
LogP (lipophilicity)2.5–4.0
Enzyme Inhibition (IC₅₀)0.1–10 µM (kinase targets)
HPLC Purity≥95% (post-chromatography)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.